[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method includes the use of 1,4-dimethyl-1H-pyrazole and 1-ethyl-3-methyl-1H-pyrazole as starting materials. These compounds are reacted with formaldehyde and a secondary amine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in new pyrazole compounds with different alkyl or aryl groups .
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole
- 1-Ethyl-3-methyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This configuration provides it with unique chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-5-18-9-12(11(3)16-18)7-14-8-13-10(2)6-15-17(13)4/h6,9,14H,5,7-8H2,1-4H3 |
InChI Key |
SXLNABFXQZEPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=C(C=NN2C)C |
Origin of Product |
United States |
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